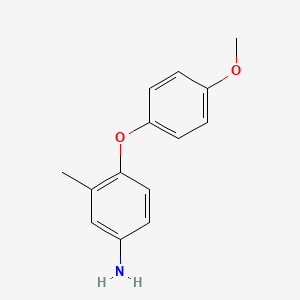

4-(4-Methoxyphenoxy)-3-methylaniline

Description

4-(4-Methoxyphenoxy)-3-methylaniline (CAS: 6315-89-5) is an aromatic amine derivative with a molecular formula of C₁₄H₁₅NO₃ (molecular weight: 245.28 g/mol). Its structure consists of a central aniline ring substituted with:

- A methyl group (-CH₃) at the 3-position.

- A 4-methoxyphenoxy group (-O-C₆H₄-OCH₃) at the 4-position.

This compound is part of a broader class of substituted anilines, which are widely used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-9-11(15)3-8-14(10)17-13-6-4-12(16-2)5-7-13/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIFBEYIBRMDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-3-methylaniline typically involves the reaction of 4-methoxyphenol with 3-methylaniline. One common method involves the use of a coupling reaction facilitated by a base such as cesium carbonate and a catalyst like copper(I) chloride. The reaction is carried out in a solvent such as 1-methyl-2-pyrrolidinone (NMP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 4-(4-Methoxyphenoxy)-3-methylaniline

- CAS Number : 946698-77-7

- Molecular Formula : C16H17NO2

- Molecular Weight : 271.32 g/mol

Physical Properties

- Appearance : Typically a solid at room temperature.

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Chemistry

4-(4-Methoxyphenoxy)-3-methylaniline serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Biological Research

Recent studies have investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. The methoxy group enhances its interaction with biological targets, making it a candidate for drug development.

Pharmaceutical Applications

The compound is being explored for its potential as a drug candidate. Its structural features may enable it to modulate specific biological pathways, contributing to therapeutic effects against various diseases.

Material Science

In material science, 4-(4-Methoxyphenoxy)-3-methylaniline is utilized in the development of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for creating innovative materials with desirable properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of 4-(4-Methoxyphenoxy)-3-methylaniline against several bacterial strains. The compound demonstrated significant inhibitory activity, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed against cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

Substituted Anilines with Alkoxy Groups

4-Methoxy-2-methylaniline (m-Cresidine; CAS: 102-50-1) Structure: Methyl group at 2-position, methoxy at 4-position. Key Differences: Positional isomerism alters electronic effects; m-cresidine lacks the phenoxy bridge present in the target compound. Applications: Used in dye synthesis and as a chemical intermediate .

3,4-Dimethoxyaniline Hydrochloride (CAS: 14064-97-2) Structure: Methoxy groups at 3- and 4-positions; hydrochloride salt. Key Differences: No methyl or phenoxy substituents; enhanced solubility due to ionic form. Synthesis: Prepared via methylation and subsequent salt formation .

Phenoxy-Substituted Anilines

4-(3-Chlorophenoxy)-3-methylaniline (CAS: 940302-93-2) Structure: Chlorophenoxy group at 4-position, methyl at 3-position. Key Differences: Chlorine substituent increases electronegativity compared to methoxy, affecting reactivity and solubility. Applications: Potential agrochemical intermediate .

4-(Benzyloxy)-3-methylaniline Hydrochloride (CAS: 1150114-24-1)

- Structure : Benzyloxy group at 4-position; hydrochloride salt.

- Key Differences : Bulky benzyl group introduces steric hindrance, altering reaction kinetics .

4-(3-Methoxy-4-methylphenoxy)aniline (CAS: 1311137-85-5) Structure: Methoxy and methyl groups on the phenoxy ring. Key Differences: Substitution on the phenoxy ring modifies electronic properties compared to the target’s unsubstituted phenoxy group .

Heterocyclic Derivatives

Benzooxazine Derivatives (e.g., Compounds 13c, 13d, 13e)

- Structure : Dihydrobenzooxazine core with varied aryl substituents.

- Key Differences : Heterocyclic framework enhances rigidity and bioactivity. For example, compound 13c showed anti-proliferative activity in cancer cell lines .

Quinoline Derivatives (e.g., 4k, 4l) Structure: Quinoline backbone with methoxyphenyl and amino groups. Key Differences: Extended conjugation and planar structure enable intercalation in biological systems .

Urea and Carbamate Derivatives

Difenoxuron (CAS: N/A) Structure: Urea functional group with 4-methoxyphenoxy substituent. Key Differences: Urea moiety confers herbicidal activity by inhibiting photosynthesis .

Physical and Chemical Properties

Biological Activity

4-(4-Methoxyphenoxy)-3-methylaniline, also known by its CAS number 946698-77-7, is an organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by a methoxyphenoxy group and a methylaniline moiety, suggests potential biological activities that merit investigation. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-(4-Methoxyphenoxy)-3-methylaniline is primarily attributed to its interaction with specific molecular targets within cells. Based on structural similarities with other compounds, it is hypothesized to interact with heat shock proteins, particularly hsp 90-alpha, influencing protein function and cellular processes such as:

- Cell Proliferation : The compound may modulate pathways involved in cell growth and division.

- Apoptosis : It has the potential to induce programmed cell death in certain cancer cell lines.

- Signal Transduction : The compound may affect signaling pathways that regulate various cellular functions.

Biological Activities

Research has indicated several biological activities associated with 4-(4-Methoxyphenoxy)-3-methylaniline:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infection control.

- Antioxidant Effects : Similar compounds have shown antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Potential Anticancer Activity : Due to its structural characteristics, it is being investigated for its ability to inhibit cancer cell growth and induce apoptosis in tumor cells.

In Vitro Studies

Recent studies have explored the effects of 4-(4-Methoxyphenoxy)-3-methylaniline on different cancer cell lines. For instance:

Pharmacokinetics

Understanding the pharmacokinetics of 4-(4-Methoxyphenoxy)-3-methylaniline is crucial for evaluating its therapeutic potential. Similar compounds often exhibit varied absorption and distribution profiles, with metabolism primarily occurring through liver enzymes and renal excretion pathways. These factors influence the bioavailability and efficacy of the compound in biological systems .

Data Tables

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Antioxidant | Protects cells from oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of several aniline derivatives against bacterial strains. The findings indicated that compounds with similar structures to 4-(4-Methoxyphenoxy)-3-methylaniline exhibited significant antibacterial activity.

- Cancer Research : In vitro assays on breast cancer cell lines showed that related compounds could inhibit cell proliferation significantly and induce apoptosis through mTOR pathway inhibition.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenoxy)-3-methylaniline, and how can purity be optimized?

A common approach involves coupling reactions using intermediates like 4-methoxyphenol and halogenated aniline derivatives. For example, nucleophilic aromatic substitution can be employed by reacting 3-methyl-4-nitroaniline with 4-methoxyphenol under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity optimization requires monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : and NMR can confirm the methoxyphenoxy and methylaniline moieties. Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl group (δ ~2.3 ppm) .

- FT-IR : Look for N-H stretches (~3350 cm), C-O-C (1250 cm), and aromatic C=C (1600 cm) .

- Mass Spectrometry : High-resolution MS (ESI+) can verify the molecular ion ([M+H], m/z ~274) and fragmentation patterns .

Q. What safety precautions are essential during handling?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential endocrine-disrupting properties .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of 4-(4-Methoxyphenoxy)-3-methylaniline?

- Catalytic Optimization : Use Pd/C or Raney Ni for nitro reduction, with careful control of H pressure (1–3 atm) and temperature (50–70°C) to minimize side products .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions, while EtOH/HO mixtures improve recrystallization efficiency .

- Kinetic Monitoring : In situ FT-IR or Raman spectroscopy helps identify intermediate formation and adjust reaction time/temperature dynamically .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Comparative SAR Studies : Analyze analogs like difenoxuron (a urea derivative with methoxyphenoxy groups) to identify critical functional groups for herbicidal or enzyme-inhibitory activity .

- Enzyme Assays : Use spectrophotometric methods (e.g., peroxidase-coupled detection of HO generation) to quantify inhibition of target enzymes like 5’-nucleotidase .

- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like PPARγ, explaining divergent activity data .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Temperature Control : Maintain reaction temperatures below 80°C to prevent Fries-like rearrangements of the methoxyphenoxy group .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems, reducing dimerization byproducts .

- Advanced Purification : Simulated moving bed (SMB) chromatography or centrifugal partition chromatography (CPC) improves separation efficiency for gram-scale batches .

Q. How should researchers address discrepancies in spectral data across studies?

- Cross-Validation : Compare NMR chemical shifts with databases (e.g., HMDB, PubChem) and replicate experiments using standardized solvents (e.g., CDCl) .

- Isotopic Labeling : Synthesize - or -labeled analogs to resolve overlapping signals in complex spectra .

- Collaborative Studies : Share raw spectral data via platforms like Zenodo to enable peer verification .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Coupling | 4-Methoxyphenol, KCO, DMF, 80°C | 65–75 | >95% | |

| Reduction | H, Pd/C, EtOH, 50°C | 85–90 | >98% |

Q. Table 2: Spectral Reference Data

| Technique | Key Peaks | Interpretation | Reference |

|---|---|---|---|

| NMR | δ 3.78 (s, 3H, OCH), δ 6.82 (d, J=8.8 Hz, 2H), δ 7.21 (d, J=2.4 Hz, 1H) | Aromatic protons | |

| FT-IR | 3350 cm (N-H), 1245 cm (C-O-C) | Functional groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.